(E)-4-Ethylhex-2-enoic acid, also known as (2E)-4-ethyl-2-hexenoic acid, is an unsaturated carboxylic acid with the molecular formula and a molecular weight of approximately 142.196 g/mol. This compound features a double bond between the second and third carbon atoms in its alkyl chain, which is characteristic of alkenes. The presence of the carboxylic acid functional group (-COOH) provides it with acidic properties and makes it reactive in various chemical processes. Its structure can be represented as follows:
(E)-4-Ethylhex-2-enoic acid is primarily used in industrial applications, particularly in the production of plasticizers, lubricants, and other chemical intermediates.
Common reagents for these reactions include oxygen or air for oxidation, hydrogen gas for reduction, and alcohols for substitution reactions .
Research indicates that (E)-4-Ethylhex-2-enoic acid exhibits biological activity, particularly in plant systems. It has been studied for its uptake and metabolism in excised seedlings of barley (Hordeum vulgare), where it was rapidly absorbed from the nutrient medium. The compound undergoes metabolic transformations, including conjugation with glucose and subsequent breakdown into various metabolites . This suggests that (E)-4-Ethylhex-2-enoic acid may influence plant growth and development through its interaction with metabolic pathways.
Several synthesis methods for (E)-4-Ethylhex-2-enoic acid have been documented:
These methods highlight the versatility of synthetic routes available for producing this compound.
(E)-4-Ethylhex-2-enoic acid finds applications across various industries:
Studies have shown that (E)-4-Ethylhex-2-enoic acid interacts with biological systems, particularly plants. Its uptake by barley seedlings leads to significant metabolic changes, including conjugation with glucose and formation of higher-order conjugates. These interactions suggest potential roles in plant metabolism and development .
Additionally, research into its antifungal activity has indicated that structural features influence its effectiveness against certain fungi .
Several compounds share structural similarities with (E)-4-Ethylhex-2-enoic acid:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Ethylhexanoic Acid | Saturated analog | Lacks double bond; less reactive |
| Hexanoic Acid | Shorter chain carboxylic acid | Simpler structure; fewer applications |
| 2-Hexenoic Acid | Similar alkene | Different alkyl group; distinct reactivity |
| Crotonic Acid | Short-chain unsaturated | Known for polymer applications; simpler structure |
The uniqueness of (E)-4-Ethylhex-2-enoic acid lies in its unsaturation, which allows for additional chemical transformations compared to its saturated analogs . This feature enhances its utility in various chemical processes and applications not achievable by fully saturated compounds.